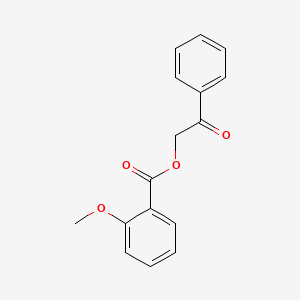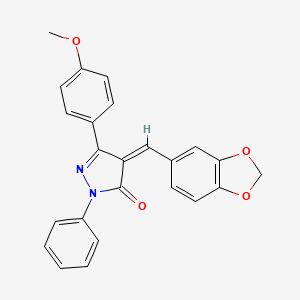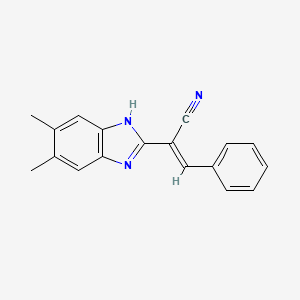
2-oxo-2-phenylethyl 2-methoxybenzoate
Vue d'ensemble
Description
2-oxo-2-phenylethyl 2-methoxybenzoate, also known as benzyl mandelate, is a chemical compound that belongs to the class of mandelic acid derivatives. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 262.28 g/mol. Benzyl mandelate has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 2-oxo-2-phenylethyl 2-methoxybenzoate mandelate is not well understood, but it is believed to act as a nucleophile in various chemical reactions. It has been shown to react with electrophiles such as aldehydes, ketones, and epoxides, resulting in the formation of new chemical bonds. Benzyl mandelate has also been used as a chiral auxiliary in asymmetric synthesis, where it can control the stereochemistry of the reaction through its interaction with the substrate.
Biochemical and Physiological Effects:
Benzyl mandelate has not been extensively studied for its biochemical and physiological effects, but it is believed to be relatively non-toxic and non-irritating. It has been shown to be metabolized by the liver and excreted in the urine, indicating that it is rapidly eliminated from the body. However, further studies are needed to fully understand the potential effects of this compound mandelate on human health.
Avantages Et Limitations Des Expériences En Laboratoire
Benzyl mandelate has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. It can also be easily modified to introduce different functional groups or chiral centers, making it a versatile building block for the synthesis of complex molecules. However, 2-oxo-2-phenylethyl 2-methoxybenzoate mandelate also has some limitations, including its relatively low reactivity and limited solubility in water. These limitations can be overcome through the use of appropriate reaction conditions and solvents.
Orientations Futures
There are several potential future directions for research on 2-oxo-2-phenylethyl 2-methoxybenzoate mandelate. One area of interest is the development of new synthetic methods for the production of this compound mandelate and its derivatives. Another area of interest is the investigation of the potential biological and pharmacological effects of this compound mandelate, including its potential use as a drug delivery system or as a building block for the synthesis of biologically active compounds. Additionally, the use of this compound mandelate as a chiral auxiliary in asymmetric synthesis could be further explored, with the aim of developing more efficient and selective reactions. Overall, the unique properties and potential applications of this compound mandelate make it a promising area of research for the future.
Applications De Recherche Scientifique
Benzyl mandelate has been extensively studied for its potential applications in various fields of scientific research. It has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in organometallic chemistry, and as a building block in the synthesis of biologically active compounds. Benzyl mandelate has also been investigated for its potential use as a drug delivery system, due to its ability to form inclusion complexes with cyclodextrins and other host molecules.
Propriétés
IUPAC Name |
phenacyl 2-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-15-10-6-5-9-13(15)16(18)20-11-14(17)12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUFROANBUQFSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OCC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-7-(1-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5347898.png)
![1-(2,5-dimethoxyphenyl)-3-[2-(4-morpholinyl)-2-cyclohexen-1-yl]-2,5-pyrrolidinedione](/img/structure/B5347901.png)
![2-(1,3-benzoxazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-(3-pyridinyl)-2-propen-1-one](/img/structure/B5347902.png)
![6-{2-[4-(difluoromethoxy)-3-ethoxyphenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5347909.png)
![3-hydroxy-3-[(4-hydroxypiperidin-1-yl)methyl]-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5347910.png)
![8-methyl-3-[(4-methylpiperazin-1-yl)methyl]-2-(piperidin-1-ylcarbonyl)imidazo[1,2-a]pyridine](/img/structure/B5347913.png)
![2-(4-methoxyphenyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5347933.png)
![(1S*,3R*)-3-amino-N-{4-[2-oxo-2-(1-pyrrolidinyl)ethyl]phenyl}cyclopentanecarboxamide](/img/structure/B5347940.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5347955.png)
![4-[8-methoxy-3-(4-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5347963.png)
![N-propyl-5-{1-[3-(1H-tetrazol-1-yl)phenyl]-1H-imidazol-2-yl}pyrimidin-2-amine](/img/structure/B5347971.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(3-hydroxypropyl)amino]nicotinamide](/img/structure/B5347981.png)
